molecular formula C6H12N2O B2859734 3-Acetamidopyrrolidine CAS No. 114636-31-6; 79286-74-1

3-Acetamidopyrrolidine

Cat. No.: B2859734
CAS No.: 114636-31-6; 79286-74-1
M. Wt: 128.175
InChI Key: HDCCJUCOIKLZNM-UHFFFAOYSA-N
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Description

3-Acetamidopyrrolidine (CAS: 79286-74-1) is a pyrrolidine derivative featuring an acetamide group at the 3-position. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. This compound exists in enantiomeric forms:

  • (3S)-(-)-3-Acetamidopyrrolidine (CAS: 114636-31-6): Optical rotation = -46.5° (c=1 in ethanol) .
  • (3R)-(+)-3-Acetamidopyrrolidine (CAS: 131900-62-4): Purity >98%, used in kinase inhibitor synthesis .

Key properties include a melting point range of 52–57°C and a boiling point of 70–72°C at 40 mmHg . It is soluble in polar solvents like ethanol and methanol, making it versatile in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

N-pyrrolidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCCJUCOIKLZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000371
Record name N-(Pyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79286-74-1
Record name N-(Pyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetamidopyrrolidine
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Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Family

Compound Name CAS Number Molecular Formula Key Features Applications
3-Acetamidopyrrolidine 79286-74-1 C₆H₁₂N₂O Chiral center at C3; acetamide functional group Drug intermediates, asymmetric synthesis
(3S)-(-)-3-Acetamidopyrrolidine 114636-31-6 C₆H₁₂N₂O S-configuration; optical rotation = -46.5° Chiral ligands, Aurora kinase inhibitors
(3R)-(+)-3-Acetamidopyrrolidine 131900-62-4 C₆H₁₂N₂O R-configuration; purity >98% Kinase inhibitors, peptide mimetics
3-Acetamidotetrahydro-2-thiophenone 1195-16-0 C₆H₉NOS Thiophene ring; ketone group Heterocyclic chemistry
2-Acetamido-5-nitrothiazole 140-40-9 C₅H₅N₃O₃S Nitro and thiazole groups; higher reactivity Antimicrobial agents

Key Differences :

  • Chirality : The (3S) and (3R) enantiomers of this compound exhibit opposing optical activities, critical for enantioselective catalysis .
  • Functional Groups: Unlike 3-acetamidotetrahydro-2-thiophenone (thiophene core), this compound’s pyrrolidine ring enhances rigidity and hydrogen-bonding capacity, favoring interactions in drug-receptor binding .
  • Reactivity : Nitro-substituted analogues (e.g., 2-acetamido-5-nitrothiazole) show increased electrophilicity, enabling nucleophilic aromatic substitutions absent in this compound .

Insights :

  • Chiral Synthesis: The enantiomers of this compound require stereocontrolled methods, such as chiral pool synthesis or resolution, unlike non-chiral analogues .
  • Scalability: Higher yields for (3R)-(+)-3-acetamidopyrrolidine (80%) reflect optimized conditions using N,N-diisopropylethylamine in methanol .

Physicochemical Properties

Property This compound 3-Acetamidotetrahydro-2-thiophenone 2-Acetamido-5-nitrothiazole
Melting Point (°C) 52–57 98–100 165–167
Boiling Point (°C) 70–72 (40 mmHg) 210 (760 mmHg) Decomposes
Solubility Ethanol, methanol DCM, DMF DMSO, acetone
Log Pow 0.45 1.2 0.9

Notable Trends:

  • Thermal Stability: this compound’s lower boiling point (vs. thiophenone) reflects reduced molecular weight and polarity .
  • Lipophilicity : The Log Pow of 0.45 for this compound suggests moderate hydrophilicity, advantageous for bioavailability in drug design .

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